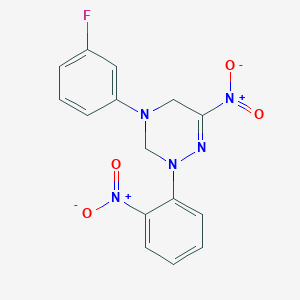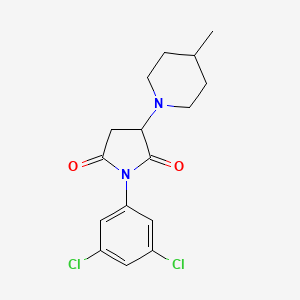![molecular formula C15H13BrClNO2 B11536285 2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine and chlorine atom attached to a phenolic ring, along with an imine group linked to a hydroxyphenyl moiety. Its structure suggests potential reactivity and utility in synthetic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenol, which undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.
Formation of the Imine Group: The brominated and chlorinated phenol is then reacted with 2-hydroxybenzaldehyde under acidic conditions to form the imine linkage. This step involves a condensation reaction where the aldehyde group of 2-hydroxybenzaldehyde reacts with the amino group of the phenol derivative to form the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Bromination and Chlorination: Using controlled bromination and chlorination reactions to ensure high yield and purity.
Efficient Condensation Reactions: Employing optimized conditions for the condensation reaction to maximize the formation of the desired imine product.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenolic derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, while the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Lacks the dimethyl groups, leading to different reactivity and properties.
4-Bromo-2-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
The presence of both bromine and chlorine atoms, along with the imine and phenolic groups, makes 2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol unique in its reactivity and potential applications. The dimethyl groups further enhance its stability and modify its electronic properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13BrClNO2 |
|---|---|
Poids moléculaire |
354.62 g/mol |
Nom IUPAC |
2-bromo-4-chloro-6-[(2-hydroxyphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H13BrClNO2/c1-8-10(15(20)13(16)9(2)14(8)17)7-18-11-5-3-4-6-12(11)19/h3-7,19-20H,1-2H3 |
Clé InChI |
SOVAJKHHJUSHFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenyl acetate](/img/structure/B11536222.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)

![2-{2-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-2-oxoethoxy}-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11536246.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536248.png)
![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)


![4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11536290.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11536304.png)
![(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)
